7-Bromoindirubin-3-acetoxime is a synthetic compound belonging to the indirubin family, which is known for its diverse biological activities, particularly in the realm of cancer research and cellular signaling. Indirubins are derived from indole and exhibit various pharmacological properties, including inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. This specific compound has garnered attention due to its potential as a selective modulator of protein kinases, making it a candidate for therapeutic applications.
The compound is synthesized from indirubin derivatives through various chemical reactions involving bromination and oxime formation. The synthesis often employs hydroxylamine hydrochloride in the presence of an appropriate solvent under controlled conditions to achieve the desired substitution at the 7-position of the indirubin structure.
7-Bromoindirubin-3-acetoxime is classified as an indirubin derivative and more specifically as an oxime compound. It is part of a broader class of compounds that exhibit kinase inhibitory activity, which includes other substituted indirubins that are being studied for their medicinal properties.
The synthesis of 7-Bromoindirubin-3-acetoxime typically involves several key reaction steps:
Technical details include maintaining specific temperatures (often around 120°C) during reflux conditions to ensure complete reaction and product yield .
The molecular structure of 7-Bromoindirubin-3-acetoxime can be represented as follows:
The structure features an indole core with a bromine atom at the 7-position and an oxime functional group at the 3-position, which contributes to its biological activity.
Crystallographic studies and computational modeling have provided insights into the spatial arrangement of atoms within this compound, revealing how substituents influence its interaction with target proteins .
7-Bromoindirubin-3-acetoxime undergoes various chemical reactions typical for oximes and halogenated compounds:
Technical details regarding these reactions often involve specific catalysts or reaction conditions that optimize yields and selectivity .
The mechanism of action for 7-Bromoindirubin-3-acetoxime primarily involves its role as a kinase inhibitor. It selectively binds to active sites on various protein kinases, including glycogen synthase kinase-3 and cyclin-dependent kinases.
Data from docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions within the binding pockets of these enzymes, effectively modulating their activity. This interaction can lead to altered phosphorylation states of downstream targets involved in cell cycle regulation and apoptosis .
Relevant data indicate that its stability and reactivity make it suitable for further derivatization in medicinal chemistry applications .
7-Bromoindirubin-3-acetoxime has several notable applications in scientific research:
7-Bromoindirubin-3-acetoxime (chemical formula: C₁₈H₁₂BrN₃O₃; molecular weight: 398.2 g/mol) belongs to the indirubin derivative class of kinase modulators. Unlike its isomers (e.g., 5-bromo- or 6-bromoindirubin-3'-oxime), it exhibits distinct target specificity. While indirubins broadly inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), 7-Bromoindirubin-3-acetoxime shows only marginal activity against these kinases. Biochemical assays reveal its IC₅₀ for CDK1 and GSK-3β exceeds 10 µM, significantly higher than the nanomolar-range inhibition observed with 6-bromoindirubin-3'-oxime [3] [8]. This reduced kinase inhibition is attributed to steric hindrance from the bromine atom at the 7-position, which disrupts optimal binding in the ATP-binding pocket [4].
The compound’s interactions with kinase binding sites involve:
Table 1: Kinase Inhibition Profile of 7-Bromoindirubin-3-acetoxime Compared to Isomers
Kinase Target | 7-Bromoindirubin-3-acetoxime IC₅₀ | 6-Bromoindirubin-3'-oxime IC₅₀ |
---|---|---|
CDK1 | >10 µM | 0.03 µM |
GSK-3β | >10 µM | 0.005 µM |
VEGFR-2 | Not tested | 0.45 µM |
Data derived from enzymatic assays [3] [8].
The hallmark mechanism of 7-Bromoindirubin-3-acetoxime is its ability to trigger non-apoptotic cell death in cancer cells. Key features include:
This pathway is independent of p53 and the aryl hydrocarbon receptor (AhR), indicating a novel mechanism distinct from other indirubins. Evidence suggests involvement of necroptosis or autophagy, though precise molecular targets remain unidentified [3].
The bromine position and oxime modification critically govern 7-Bromoindirubin-3-acetoxime’s function:
Table 2: Impact of Structural Features on 7-Bromoindirubin-3-acetoxime Bioactivity
Structural Element | Role in Mechanism |
---|---|
Bromine (C7 position) | Sterically disrupts CDK/GSK-3 binding; promotes alternative protein interactions |
Acetoxime group | Enhances solubility; forms H-bonds with catalytic lysine or backbone residues in kinases |
Planar indole scaffold | Facilitates intercalation into hydrophobic kinase pockets |
7-Bromoindirubin-3-acetoxime’s effects contrast sharply with other brominated indirubins:
Unlike these isomers, 7-Bromoindirubin-3-acetoxime’s caspase-independent lethality offers potential to target apoptosis-resistant malignancies. Its unique activity underscores the role of bromine positioning in diversifying indirubin pharmacology [3] [4].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1